Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine

Synthetic Chemistry Cross-Coupling Library Synthesis

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine (CAS 855645-66-8) is a brominated bicyclic heterocycle comprising a partially saturated isoquinoline core with a primary amine at the 1-position and a bromine atom at the 4-position. With a molecular formula of C₉H₁₁BrN₂ and molecular weight of 227.10 g/mol, the compound is supplied as a research-grade building block at typical purities of 96–98% (HPLC).

Molecular Formula C9H11BrN2
Molecular Weight 227.10 g/mol
Cat. No. B8022594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine
Molecular FormulaC9H11BrN2
Molecular Weight227.10 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=CN=C2N)Br
InChIInChI=1S/C9H11BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,11,12)
InChIKeyQZTPSDMYQGRZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine – Procurement-Ready Structural and Pharmacological Baseline


4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine (CAS 855645-66-8) is a brominated bicyclic heterocycle comprising a partially saturated isoquinoline core with a primary amine at the 1-position and a bromine atom at the 4-position. With a molecular formula of C₉H₁₁BrN₂ and molecular weight of 227.10 g/mol, the compound is supplied as a research-grade building block at typical purities of 96–98% (HPLC) . The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting cancer, neurological disorders, and cardiovascular disease [1]. The specific 4-bromo-1-amine substitution pattern distinguishes this compound from other halogenated or non-halogenated THIQ analogs, imparting unique reactivity for downstream functionalization and potentially altered biological target engagement profiles .

Why 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine Cannot Be Replaced by Generic THIQ Analogs


The tetrahydroisoquinoline scaffold is widely populated with commercially available analogs, yet simple substitution with non-brominated, regioisomeric, or aromatic isoquinoline derivatives is not scientifically equivalent for the 4-bromo-1-amine pattern. The bromine atom at C4 serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the generation of C4-arylated or C4-alkenylated libraries that are inaccessible from the non-halogenated parent compound 5,6,7,8-tetrahydroisoquinolin-1-amine [1]. Furthermore, the electron-withdrawing effect and steric bulk of the bromine substituent alter the electronic environment of the 1-amine group (predicted pKa 5.51) , which can modulate hydrogen-bonding capacity, solubility characteristics, and target-binding interactions relative to unsubstituted or differently substituted analogs. The notified hazard profile—Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity Single Exposure Category 3 (H335) [2]—differs from the unclassified status of the non-brominated parent, indicating that bromination introduces distinct safety and handling requirements that must be factored into laboratory procurement decisions.

Quantitative Differentiation Evidence for 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine vs. Closest Analogs


Synthetic Versatility: C4-Bromo Cross-Coupling Handle vs. Non-Halogenated Parent Compound

The target compound possesses a bromine atom at the C4 position, which serves as a competent leaving group for palladium-catalyzed cross-coupling reactions. The non-brominated parent compound 5,6,7,8-tetrahydroisoquinolin-1-amine (CAS 75704-51-7) lacks this functionality and cannot undergo direct C–C bond formation at the 4-position. The synthetic precedent is well-established: 4-bromoisoquinoline undergoes Suzuki coupling with arylboronic acids to yield 4-arylisoquinolines, which are subsequently reduced to 4-aryl-1,2,3,4-tetrahydroisoquinolines [1]. Similarly, 4-bromoisoquinoline participates in Heck reactions with acrylate esters to generate α,β-unsaturated ester intermediates for further diversification [2]. While specific yields for the tetrahydro-1-amine analog are not reported in isolation, the reactivity principle is directly transferable, with Suzuki coupling yields for 4-bromoisoquinoline substrates typically ranging from 60% to 90% under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux) [1].

Synthetic Chemistry Cross-Coupling Library Synthesis

eNOS Inhibitory Activity: Baseline Reference Point for the 1-Amino-THIQ Pharmacophore

The non-brominated parent compound 5,6,7,8-tetrahydroisoquinolin-1-amine (CHEMBL59350) has been characterized as an inhibitor of human endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 24,000 nM (24 μM) as curated in the ChEMBL database via BindingDB [1]. This establishes a quantitative baseline for the 1-amino-THIQ pharmacophore's interaction with the eNOS active site. The 4-bromo substituent is expected to modulate this activity through steric and electronic effects at the C4 position adjacent to the pyridine ring nitrogen. No eNOS inhibition data are currently available for the 4-bromo analog, representing a specific, testable differentiation hypothesis: the bromine's electron-withdrawing effect (-I) and increased steric bulk may alter binding affinity relative to the 24 μM baseline.

Nitric Oxide Synthase Enzyme Inhibition Cardiovascular Research

Class-Level Kinase Inhibitory Potential: CDK2 and DHFR Inhibition by THIQ Derivatives

A series of 5,6,7,8-tetrahydroisoquinoline derivatives were recently evaluated for anticancer activity and enzyme inhibition. Compound 7e demonstrated potent CDK2 inhibition with an IC₅₀ of 0.149 μM, representing a 2.5-fold improvement over the reference drug Roscovitine (IC₅₀ = 0.380 μM). Compound 8d exhibited significant DHFR inhibition with an IC₅₀ of 0.199 μM, comparable to Methotrexate (IC₅₀ = 0.131 μM) [1]. Although these specific compounds are based on a 4-(N,N-dimethylamino)phenyl-substituted THIQ scaffold rather than the 4-bromo-1-amine pattern, the data establish that the 5,6,7,8-tetrahydroisoquinoline core can be elaborated into sub-micromolar kinase inhibitors. The 4-bromo-1-amine substitution pattern provides a chemically distinct starting point for analogous kinase inhibitor development, with the C4-bromine offering a modular diversification point for SAR optimization that is absent in the reported dimethylaminophenyl series.

Kinase Inhibition CDK2 DHFR Anticancer

Safety Profile Differentiation: Notified Hazard Classification vs. Unclassified Parent Compound

The target compound has a notified harmonized classification under the EU CLP Regulation: Acute Toxicity Category 4 (H302 – Harmful if swallowed), Skin Irritation Category 2 (H315 – Causes skin irritation), Eye Irritation Category 2A (H319 – Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335 – May cause respiratory irritation) [1]. In contrast, the non-brominated parent compound 5,6,7,8-tetrahydroisoquinolin-1-amine (CAS 75704-51-7) has no notified harmonized classification in the ECHA C&L Inventory [2], indicating either a lower intrinsic hazard profile or absence of regulatory notification. This differential hazard profile has direct implications for laboratory procurement: the 4-bromo analog requires enhanced personal protective equipment (PPE), fume hood usage, and waste disposal protocols compared to the unclassified parent.

Safety Assessment Hazard Classification Laboratory Handling

Optimal Procurement and Application Scenarios for 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine


C4-Diversified Kinase Inhibitor Library Synthesis via Suzuki Cross-Coupling

Medicinal chemistry teams pursuing kinase inhibitor lead generation—particularly targeting CDK2 and DHFR, for which the THIQ scaffold has demonstrated sub-micromolar potency [1]—can utilize the C4-bromine as a diversification point. Sequential Suzuki coupling with diverse arylboronic acids, followed by functionalization of the 1-amine (e.g., amidation, reductive amination, or urea formation), enables rapid construction of focused libraries for SAR studies. This synthetic route is precluded when using the non-brominated parent compound 5,6,7,8-tetrahydroisoquinolin-1-amine, which would require de novo C–H functionalization at C4 [2].

eNOS Target Engagement Studies with Quantitative Baseline Benchmarking

Researchers investigating nitric oxide synthase modulation can procure this compound for comparative eNOS inhibition profiling against the parent compound's established IC₅₀ of 24 μM [3]. The bromine substituent's electronic effects are predicted to alter binding affinity, providing a testable structure–activity hypothesis. This scenario is particularly relevant for cardiovascular and inflammatory disease target validation where differential NOS isoform inhibition is desired.

Physicochemical Property Optimization via Halogen Scanning

In lead optimization campaigns where the 1-amino-THIQ core has been identified as a promising scaffold but requires improved lipophilicity, metabolic stability, or target engagement, the 4-bromo analog serves as a halogen-scanning probe. The bromine atom increases molecular weight (227.10 vs. 148.21 g/mol for the parent) and alters predicted physicochemical parameters (pKa 5.51) , enabling systematic evaluation of halogens at the C4 position. Procurement of the 4-bromo compound alongside the 4-chloro, 4-fluoro, and non-halogenated analogs constitutes a rational halogen-scanning strategy that is not achievable with a single generic THIQ building block.

Safety-Calibrated Laboratory Procurement for High-Throughput Experimentation

High-throughput experimentation (HTE) facilities must calibrate automated liquid handling and containment protocols based on compound hazard profiles. The notified GHS07 classification of the 4-bromo compound (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [4] necessitates specific engineering controls and waste stream management that differ from the unclassified parent compound [5]. Procurement decisions in HTE environments should factor in these differential safety requirements, as the cost of enhanced containment may be offset by the synthetic advantages of the bromine handle.

Quote Request

Request a Quote for 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.